3-benzamido-N-butyl-N-ethylbenzamide
Description
3-Benzamido-N-butyl-N-ethylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an N-butyl group, an N-ethyl group, and a benzamido moiety at the 3-position. This structure confers unique physicochemical properties, including variable solubility in organic solvents and distinct biological interactions.
The compound’s applications span medicinal chemistry, where its amide and alkyl groups may influence binding to biological targets, and materials science, where its stability and reactivity could enable functional material design.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzamido-N-butyl-N-ethylbenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-14-22(4-2)20(24)17-12-9-13-18(15-17)21-19(23)16-10-7-6-8-11-16/h6-13,15H,3-5,14H2,1-2H3,(H,21,23) |
InChI Key |
VQWHMMGZSLWYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-butyl-N-ethylbenzamide typically involves the reaction of benzoyl chloride with N-butyl-N-ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-benzamido-N-butyl-N-ethylbenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-butyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
3-benzamido-N-butyl-N-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-butyl-N-ethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications compared to similar benzamide derivatives:
Physicochemical Properties
- Solubility: The ethoxypropanoyl group in N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide increases water solubility compared to the hydrophobic N-butyl/N-ethyl substituents in the target compound .
- Reactivity : Bromoacetyl-substituted benzamides (e.g., ) exhibit higher electrophilicity, enabling protein crosslinking in proteomics, unlike the more stable 3-benzamido-N-butyl-N-ethylbenzamide .
Research Findings and Uniqueness
Unique Features of 3-Benzamido-N-butyl-N-ethylbenzamide
- Benzamido Positioning : The 3-benzamido group may facilitate π-π stacking with aromatic residues in target proteins, enhancing binding specificity.
Comparative Advantages
- Versus Thiadiazole Derivatives : While thiadiazole-containing analogs () offer broader reactivity, the target compound’s simpler structure may reduce off-target effects in therapeutic applications .
Data Tables
Table 1: Structural Comparison of Benzamide Derivatives
| Compound | Molecular Formula | Key Functional Groups | LogP (Predicted) | |
|---|---|---|---|---|
| 3-Benzamido-N-butyl-N-ethylbenzamide | C₂₀H₂₄N₂O₂ | N-butyl, N-ethyl, 3-benzamido | 4.2 | |
| 3-Acetyl-N-ethylbenzamide | C₁₁H₁₃NO₂ | Acetyl, N-ethyl | 1.8 | |
| N-Ethyl-3-sulfamoylbenzamide | C₉H₁₂N₂O₃S | Sulfamoyl, N-ethyl | 0.9 |
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